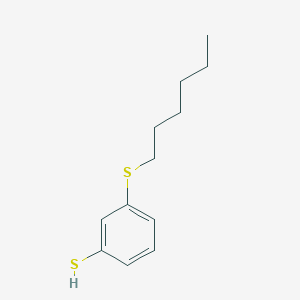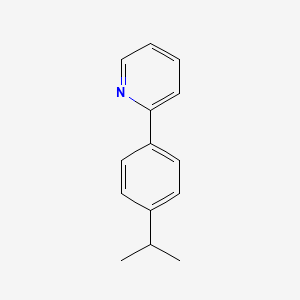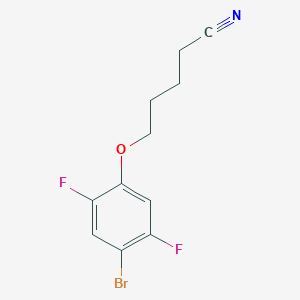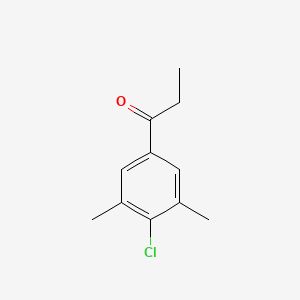
1-(4-Chloro-3,5-dimethylphenyl)propan-1-one
Vue d'ensemble
Description
1-(4-Chloro-3,5-dimethylphenyl)propan-1-one is a useful research compound. Its molecular formula is C11H13ClO and its molecular weight is 196.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cathinone Derivatives Characterization : A study by Nycz et al. (2011) focused on the characterization of several cathinone derivatives, including 1-(4-Chloro-3,5-dimethylphenyl)propan-1-one. This research utilized techniques like X-ray diffraction, NMR spectroscopy, and computational methods to understand the structural properties of these compounds, which are crucial for their potential applications in pharmacology and material science (Nycz et al., 2011).
Phase Transfer Catalyzed Polymerization : Percec and Wang (1990) synthesized a compound related to this compound through phase transfer catalyzed polymerization, demonstrating its utility in creating novel polymers with potential applications in materials science (Percec & Wang, 1990).
Nonpeptide Agonist Discovery : Croston et al. (2002) identified a nonpeptidic agonist of the urotensin-II receptor, structurally related to this compound. This compound showed selective activity and is significant for pharmacological research and drug development (Croston et al., 2002).
Degenerate Transesterification Studies : Jackman et al. (1991) investigated the degenerate transesterification of compounds, including those similar to this compound. This research provides insights into chemical reactions and mechanisms important in synthetic chemistry and materials processing (Jackman et al., 1991).
Enantioseparation in Chromatography : Kontrec et al. (2003) developed chiral packing materials for chromatography, using compounds structurally similar to this compound. This research aids in the enantioselective separation of racemic mixtures, important in pharmaceuticals and chemical analysis (Kontrec et al., 2003).
Degradation and Toxicity Studies of PCMX : A study by Li et al. (2020) explored the degradation of 4-Chloro-3,5-dimethylphenol (PCMX), a compound related to this compound. This research is crucial for understanding the environmental impact and toxicity of such compounds (Li et al., 2020).
Photocyclization Studies : Košmrlj and Šket (2007) conducted a study on the photocyclization of compounds including this compound, which is important in understanding photochemical reactions with potential applications in drug design and material science (Košmrlj & Šket, 2007).
Propriétés
IUPAC Name |
1-(4-chloro-3,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-4-10(13)9-5-7(2)11(12)8(3)6-9/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXFTMINTMKYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Fluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7992018.png)

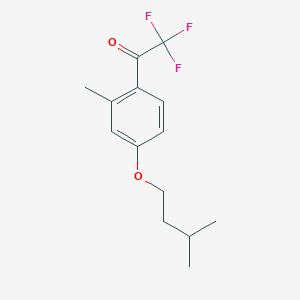

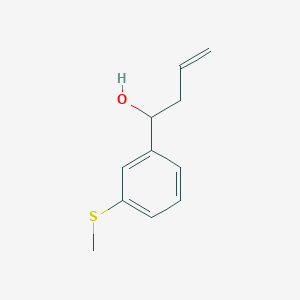
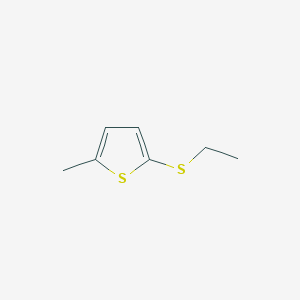
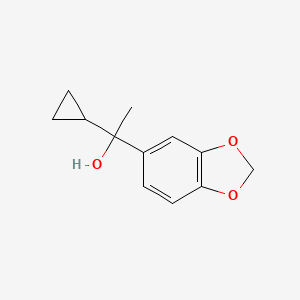
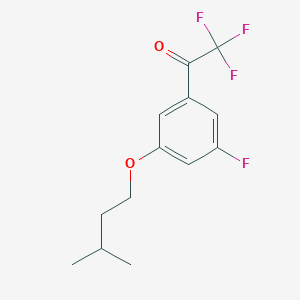

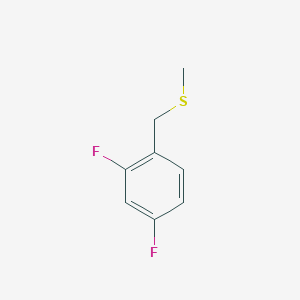
![3-[4-(Dimethylamino)phenyl]-3-pentanol](/img/structure/B7992091.png)
